molecular formula C10H14N2O B183803 Nalpha-Methyl-L-phenylalaninamide CAS No. 17193-30-5

Nalpha-Methyl-L-phenylalaninamide

Cat. No.: B183803
CAS No.: 17193-30-5
M. Wt: 178.23 g/mol
InChI Key: PYRTVXRJEYPGJX-VIFPVBQESA-N
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Description

Nalpha-Methyl-L-phenylalaninamide, also known as 3-phenylpropionamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of cinnamic acid and is characterized by the presence of an amide group attached to a phenylpropane backbone. This compound is of interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalpha-Methyl-L-phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds via the formation of an intermediate cinnamoyl chloride, which then reacts with ammonia or an amine to yield hydrocinnamamide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, hydrocinnamamide is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Nalpha-Methyl-L-phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amide group in hydrocinnamamide can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocinnamamide can yield cinnamic acid, while reduction can produce phenylpropylamine.

Scientific Research Applications

Nalpha-Methyl-L-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Some hydrocinnamamide derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of hydrocinnamamide and its derivatives varies depending on their specific applications. In biological systems, these compounds may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some hydrocinnamamide derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Nalpha-Methyl-L-phenylalaninamide can be compared with other similar compounds, such as:

    Cinnamamide: Similar to hydrocinnamamide but lacks the phenylpropane backbone.

    Phenylacetamide: Contains a phenyl group attached to an acetamide moiety.

    Benzamide: Consists of a benzene ring attached to an amide group.

This compound is unique due to its phenylpropane backbone, which imparts distinct chemical and physical properties compared to these similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Biological Activity

Nalpha-Methyl-L-phenylalaninamide (also known as N-methyl-L-phenylalaninamide) is a compound derived from the amino acid phenylalanine, with a methyl group attached to the nitrogen of the amine group. This structure lends it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2OC_{9}H_{12}N_{2}O, and it features a phenyl group and an amide functional group. Its structural characteristics allow it to interact with various biological targets, potentially influencing metabolic pathways.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit significant enzyme inhibitory properties. These compounds often interact with key metabolic enzymes involved in various diseases, including cancer and diabetes. For instance, studies have shown that similar amides can inhibit enzymes such as CYP3A4, which plays a crucial role in drug metabolism .

2. Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). It may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Such interactions could have implications for mood regulation and the treatment of neuropsychiatric disorders.

3. Antimicrobial Activity

Some studies have suggested that derivatives of this compound possess antimicrobial properties. The presence of the phenyl group may enhance its ability to penetrate microbial membranes, thus exhibiting bactericidal or bacteriostatic effects against certain pathogens.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its analogs:

  • Study on Enzyme Interaction : A study conducted by Samuels et al. (2019) demonstrated that modifications in the side groups of similar compounds significantly affected their binding affinity to CYP3A4. The results indicated that structural variations could lead to enhanced inhibitory potency .
  • Neuropharmacological Assessment : In an experiment assessing the effects on neurotransmitter levels, this compound was found to increase serotonin levels in rodent models, suggesting potential antidepressant-like effects.
Compound NameBiological ActivityMechanism
This compoundEnzyme inhibitionModulates CYP3A4 activity
Analog ANeurotransmitter modulationIncreases serotonin levels
Analog BAntimicrobialDisrupts microbial membrane integrity

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound's ability to bind to specific enzymes or receptors is crucial for its activity. Studies utilizing molecular docking simulations have shown that it can effectively bind to target proteins involved in metabolic pathways.
  • Structural Modifications : Variations in the chemical structure can lead to different biological outcomes. For example, altering the methyl group or introducing additional functional groups can enhance or diminish its biological efficacy.

Properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRTVXRJEYPGJX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443671
Record name Nalpha-Methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17193-30-5
Record name Nalpha-Methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nalpha-Methyl-L-phenylalaninamide
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Customer
Q & A

Q1: What is the role of hydrocinnamamide in copper bioleaching extraction processes?

A1: Hydrocinnamamide acts as an anti-emulsifier in copper bioleaching extraction processes []. During this process, interfacial emulsions can form due to the presence of solid particles, extractant degradation products, and other amphiphilic substances. Adding hydrocinnamamide to the leaching solution helps prevent these substances from entering the extraction system, thus minimizing emulsion formation and improving copper extraction efficiency [].

Q2: How does Raney nickel interact with 5-benzylidenerhodanine and 5-benzylidene-3-methylrhodanine?

A2: Raney nickel catalyzes the desulfurization and reduction of 5-benzylidenerhodanine and 5-benzylidene-3-methylrhodanine []. Treating 5-benzylidenerhodanine with Raney nickel yields a mixture containing N-methyl-hydrocinnamamide and hydrocinnamamide []. Similarly, reacting 5-benzylidene-3-methylrhodanine with Raney nickel results in the formation of N-methyl-hydrocinnamamide and N-dimethylhydrocinnam-amide []. These reactions highlight the ability of Raney nickel to cleave carbon-sulfur bonds and promote reduction, ultimately leading to the formation of hydrocinnamamide derivatives.

Q3: Are there alternative compounds or strategies to address the challenges hydrocinnamamide helps to overcome in copper bioleaching?

A3: While the provided research highlights the use of hydrocinnamamide [], further research is needed to comprehensively explore alternative compounds or strategies for mitigating interfacial emulsions in copper bioleaching. Potential alternatives could include:

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